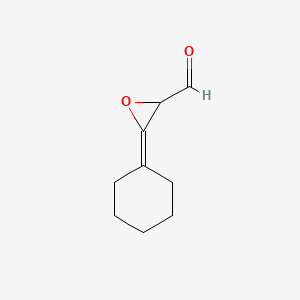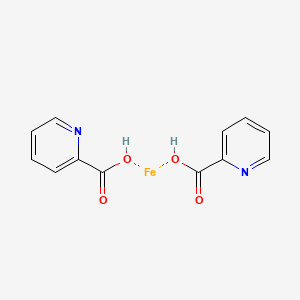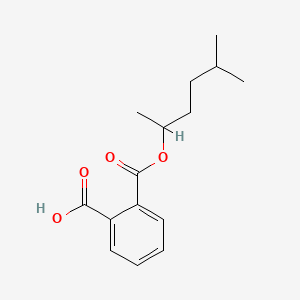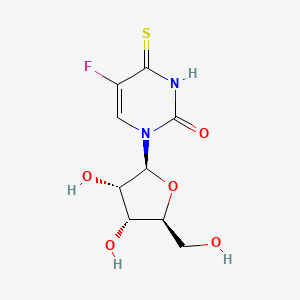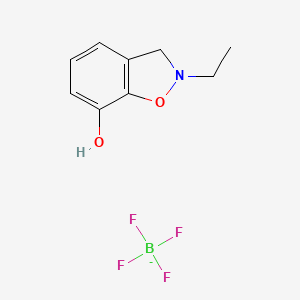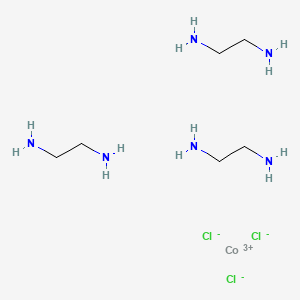
(OC-6-11-A)Tris(1,2-ethanediamine-N,N')cobalt(3+) trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is a coordination compound featuring cobalt in its +3 oxidation state
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride typically involves the reaction of cobalt(III) chloride with 1,2-ethanediamine under controlled conditions. The reaction is carried out in an aqueous solution, where cobalt(III) chloride is dissolved and then mixed with an excess of 1,2-ethanediamine. The mixture is heated to facilitate the formation of the complex. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The purification process may involve additional steps such as filtration and drying to obtain the compound in its purest form.
Analyse Des Réactions Chimiques
Types of Reactions
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: It can be reduced to cobalt(II) complexes under specific conditions.
Substitution: Ligand substitution reactions can occur, where the 1,2-ethanediamine ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other amines or phosphines as substituting ligands.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Cobalt(II) complexes.
Substitution: New coordination compounds with different ligands.
Applications De Recherche Scientifique
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride has several applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and chiral properties.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in therapeutic applications, including as an anticancer agent.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mécanisme D'action
The mechanism of action of (OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride involves its interaction with molecular targets through coordination bonds. The compound can interact with nucleophiles and electrophiles, facilitating various chemical reactions. Its chiral properties also play a role in its interactions with other chiral molecules, making it useful in asymmetric synthesis and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (OC-6-11)-Tris(1,2-ethanediamine-N,N’)rhodium(3+) chloride
- Cobalt(3+), tris(1,2-ethanediamine-N,N’)-, trichloride
Uniqueness
(OC-6-11-A)Tris(1,2-ethanediamine-N,N’)cobalt(3+) trichloride is unique due to its specific chiral properties and the stability of the cobalt(III) center
Propriétés
Numéro CAS |
23778-88-3 |
|---|---|
Formule moléculaire |
C6H24Cl3CoN6 |
Poids moléculaire |
345.6 g/mol |
Nom IUPAC |
cobalt(3+);ethane-1,2-diamine;trichloride |
InChI |
InChI=1S/3C2H8N2.3ClH.Co/c3*3-1-2-4;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 |
Clé InChI |
NFUAZJFARNNNFB-UHFFFAOYSA-K |
SMILES canonique |
C(CN)N.C(CN)N.C(CN)N.[Cl-].[Cl-].[Cl-].[Co+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tetrasodium;[difluoro(phosphonato)methyl]-[[(2R,3S,4R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxyphosphinate](/img/structure/B13827023.png)
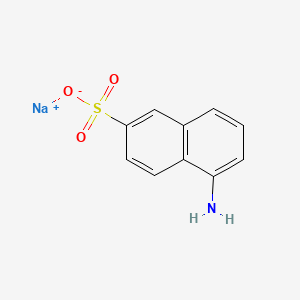



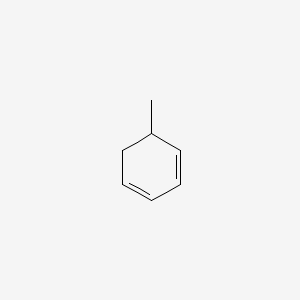
![3-[3-[(1S,5S,6R,7S,9S)-5,9-dimethyl-4-oxo-8-oxatetracyclo[7.2.1.17,10.01,6]tridec-2-en-5-yl]propanoylamino]-2,4-dihydroxybenzoic acid](/img/structure/B13827069.png)
